molecular formula C11H10ClN3O B7465534 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide

4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide

Cat. No. B7465534
M. Wt: 235.67 g/mol
InChI Key: JSEAAUICTOUBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide, also known as JNJ-28312141, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs). This inhibition leads to the activation of various signaling pathways that are involved in the regulation of inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the proliferation and migration of cancer cells. Furthermore, it has been shown to reduce the deposition of collagen and fibrosis in certain organs such as the liver and lungs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes such as PDEs and HDACs. This allows for the study of specific signaling pathways that are involved in various disease conditions. However, one of the limitations of using this chemical compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various disease conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Furthermore, it may be useful to investigate its potential synergistic effects with other drugs or compounds.

Synthesis Methods

The synthesis of 4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide involves the reaction of 2-amino-6-methylpyridine with 4-chloro-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide (DMF) and triethylamine to yield the final product.

Scientific Research Applications

4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEAAUICTOUBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide

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